6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole
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Overview
Description
6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 6th position and a 4-methoxyphenyl group attached via an ethenyl linkage at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and 4-methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 6-methoxyindole and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the ethenyl linkage between the indole and the benzaldehyde.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethyl-substituted indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biological Probes: The compound can be used as a fluorescent probe to study biological processes and interactions.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Agriculture: The compound may be explored for its potential use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.
Comparison with Similar Compounds
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- 6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 2-(4-Methoxyphenyl)ethanol
Comparison:
- Structural Differences: While these compounds share the methoxyphenyl group, they differ in their core structures (indole, benzo[b]thiophene, chromenone, and ethanol).
- Unique Features: 6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole is unique due to its indole core, which imparts distinct electronic and steric properties, making it suitable for specific applications in drug development and material science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
60986-53-0 |
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Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
6-methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole |
InChI |
InChI=1S/C18H17NO2/c1-20-16-8-4-13(5-9-16)3-7-15-11-14-6-10-17(21-2)12-18(14)19-15/h3-12,19H,1-2H3 |
InChI Key |
CZWCVGNLJYAPDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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